molecular formula C13H13NO2 B11786764 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid

5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11786764
M. Wt: 215.25 g/mol
InChI Key: JWJYJGVMGHXPDK-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a 4-methylbenzyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and pyrrole-2-carboxylic acid.

    Alkylation Reaction: The 4-methylbenzyl group is introduced to the pyrrole ring through an alkylation reaction. This is achieved by reacting pyrrole-2-carboxylic acid with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of 5-(4-Methylbenzyl)-1H-pyrrole-2-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-1H-pyrrole-2-carboxylic acid
  • 5-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid
  • 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

Uniqueness

5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)

InChI Key

JWJYJGVMGHXPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O

Origin of Product

United States

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